2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a pyridazinone moiety
Preparation Methods
One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives and fluorophenyl-containing molecules. For example:
Piperidine Derivatives: Compounds like piperine and piperidine-based pharmaceuticals share structural similarities with 2-{1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one.
Fluorophenyl Compounds: Other fluorophenyl-containing compounds, such as certain fentanyl analogues, also exhibit similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O2/c24-19-8-6-17(7-9-19)16-23(29)26-14-12-20(13-15-26)27-22(28)11-10-21(25-27)18-4-2-1-3-5-18/h1-11,20H,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVCOHQAREBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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